molecular formula C19H24N4O2 B2372168 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline CAS No. 1029777-00-1

5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline

Cat. No. B2372168
CAS RN: 1029777-00-1
M. Wt: 340.427
InChI Key: CTNIBKNEFSXOLI-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline is a novel indoline derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Structural Necessity in Cytotoxic Activity

A study investigated the structural necessity of C5-O-substitution in seco-cyclopropylindole compounds, which are closely related to the structure of 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline. This research found that compounds with small-sized sulfonyl substituents exhibited similar levels of cytotoxic activity against various human cancer cell lines to that of doxorubicin, a well-known chemotherapy medication (Choi & Ma, 2010).

Novel Anticancer Activities

Another study synthesized a novel bromophenol derivative containing an indolin-2-one moiety, showcasing excellent anticancer activities on human lung cancer cell lines. The compound induced G0/G1 cell cycle arrest and apoptosis through various mechanisms, including the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), enhancement of reactive oxygen species (ROS) generation, and deactivation of the PI3K/Akt pathway (Guo et al., 2018).

Potential Treatment of Cognitive Disorders

The optimization of indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists resulted in identifying a novel compound for potential treatment of cognitive disorders. This compound demonstrated high affinity and selectivity over various target sites, including receptors, enzymes, and growth factors, highlighting its potential as a clinical candidate (Nirogi et al., 2017).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-15-6-8-16(9-7-15)21-17(24)13-25-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNIBKNEFSXOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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